4-[(3-Fluorophenyl)methanesulfonyl]aniline
Description
4-[(3-Fluorophenyl)methanesulfonyl]aniline is an organic compound characterized by the presence of a fluorophenyl group attached to a methanesulfonyl group, which is further connected to an aniline moiety
Properties
IUPAC Name |
4-[(3-fluorophenyl)methylsulfonyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-11-3-1-2-10(8-11)9-18(16,17)13-6-4-12(15)5-7-13/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSCFNQEUVLJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Fluorophenyl)methanesulfonyl]aniline typically involves the reaction of 3-fluorobenzyl chloride with aniline in the presence of a base, followed by sulfonylation using methanesulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Fluorophenyl)methanesulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-[(3-Fluorophenyl)methanesulfonyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which 4-[(3-Fluorophenyl)methanesulfonyl]aniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 4-[(3-Chlorophenyl)methanesulfonyl]aniline
- 4-[(3-Bromophenyl)methanesulfonyl]aniline
- 4-[(3-Methylphenyl)methanesulfonyl]aniline
Comparison: 4-[(3-Fluorophenyl)methanesulfonyl]aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Biological Activity
4-[(3-Fluorophenyl)methanesulfonyl]aniline is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a fluorophenyl group attached to a methanesulfonyl moiety and an aniline structure, which contributes to its diverse interactions with biological systems. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.
The compound exhibits significant interactions with various enzymes and proteins. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, especially COX-2, which plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.
| Property | Description |
|---|---|
| Molecular Formula | C13H12FNO2S |
| Mechanism of Action | COX-2 inhibition |
| Interaction with Enzymes | Inhibits COX-2; potential interactions with other enzymes |
| Stability | Stable under physiological conditions; degradation over time affects efficacy |
Cellular Effects
This compound influences cellular functions by modulating signaling pathways and gene expression. Its anti-inflammatory properties are attributed to its ability to alter the expression of genes involved in inflammatory responses. In laboratory studies, this compound has demonstrated the ability to affect cell proliferation and apoptosis in various cell lines.
Molecular Mechanism
At the molecular level, the compound exerts its effects through specific binding interactions with target biomolecules. The binding to COX-2's active site prevents the enzyme's catalytic activity, thereby reducing the production of pro-inflammatory mediators.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage. Lower doses have been associated with beneficial anti-inflammatory effects without significant toxicity, while higher doses may lead to adverse effects.
Table 2: Dosage Effects in Animal Studies
| Dose (mg/kg) | Observed Effect | Toxicity Level |
|---|---|---|
| 5 | Anti-inflammatory effects observed | Low |
| 50 | Significant reduction in inflammation | Moderate |
| 100 | Adverse effects noted | High |
Metabolic Pathways
The metabolism of this compound involves cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities. Understanding these metabolic pathways is essential for predicting the compound's pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport mechanisms of this compound within biological systems are critical for its efficacy. It can cross cell membranes via specific transporters, affecting its localization within cells and tissues.
Research Applications
The compound is currently being explored for various applications across scientific fields:
- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory drugs.
- Biological Research : To study enzyme inhibition and cellular signaling pathways.
- Industrial Applications : In synthesizing specialty chemicals and materials.
Case Studies
Recent studies have highlighted the compound's potential in treating inflammatory diseases. For instance, a study demonstrated that administration of this compound in a rat model resulted in significant reductions in markers of inflammation compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
